molecular formula C17H12O3S B14371709 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 90105-14-9

2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B14371709
CAS No.: 90105-14-9
M. Wt: 296.3 g/mol
InChI Key: PFSADXRICDOTAC-UHFFFAOYSA-N
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Description

2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C17H12O2S This compound is known for its unique structure, which includes an indene-1,3-dione core substituted with a methanesulfinylphenyl group

Preparation Methods

The synthesis of 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of 4-(methanesulfinyl)benzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione varies depending on its application. In biological systems, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

90105-14-9

Molecular Formula

C17H12O3S

Molecular Weight

296.3 g/mol

IUPAC Name

2-[(4-methylsulfinylphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C17H12O3S/c1-21(20)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3

InChI Key

PFSADXRICDOTAC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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